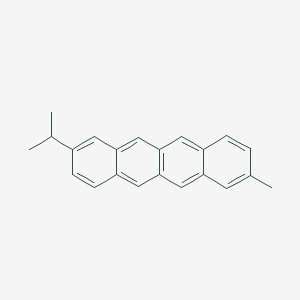

2-Methyl-8-(propan-2-yl)tetracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-8-(propan-2-yl)tetracene, also known as MPT, is a polycyclic aromatic hydrocarbon that has been the subject of extensive scientific research due to its unique properties. MPT is a yellow powder that is insoluble in water but soluble in organic solvents. It is a fluorescent compound that emits light in the blue-green region of the spectrum when excited by ultraviolet light. MPT has been used in a variety of applications, including as a fluorescent probe in biochemical assays and as a component in organic light-emitting diodes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallochromy

Research by Kitamura et al. (2011) on tetracene derivatives, specifically octaalkyl tetracene-1,2,3,4,7,8,9,10-octacarboxylates, highlights their synthesis through twofold [2+2+2] cocyclization. These compounds exhibit distinct solid-state colors (red, orange, and orange-yellow for the methyl, ethyl, and propyl ester derivatives, respectively) due to differences in molecular packing, as revealed by X-ray crystallographic analysis (Kitamura et al., 2011).

Polymerization Catalysts

Another study by Collins et al. (1992) discusses the polymerization of propylene using supported, chiral, ansa-metallocene catalysts to produce polypropylene with narrow molecular weight distributions. This research underscores the versatility of organometallic compounds in catalyzing polymerization processes, offering insights into the structural requirements for efficient catalysis (Collins et al., 1992).

Alternative Solvents

Pace et al. (2012) delve into the properties and applications of 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, emphasizing its potential as an environmentally benign alternative in organic synthesis. Its properties, such as low miscibility with water and high boiling point, make it suitable for use in a variety of synthesis applications, including those involving organometallics (Pace et al., 2012).

Fluorescence and Packing Patterns

Kitamura et al. (2007) investigated the influence of alkyl chain length on the packing patterns and fluorescence of 1,4,5,8-tetra(alkyl)anthracenes. Their findings reveal that the solid-state fluorescence spectra and quantum yields are influenced by the molecular packing patterns, which are affected by the alkyl chain length. This research contributes to the understanding of structure-property relationships in fluorescent organic compounds (Kitamura et al., 2007).

Nonvolatile Memory Behaviors

Li et al. (2013) synthesized novel heteroacenes with applications in nonvolatile memory devices, demonstrating the potential of tetracene derivatives in electronic applications. Their work showcases the synthesis and characterization of these compounds, along with their application in fabricating memory devices exhibiting bipolar resistive switching behavior (Li et al., 2013).

Eigenschaften

IUPAC Name |

2-methyl-8-propan-2-yltetracene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20/c1-14(2)16-6-7-18-11-21-12-19-8-15(3)4-5-17(19)10-22(21)13-20(18)9-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLJOZTYDBTFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)

amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)

![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)

![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)